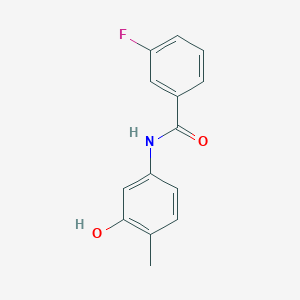

3-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide

Descripción general

Descripción

3-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide is an organic compound with the molecular formula C14H12FNO2. It is a derivative of benzamide, featuring a fluorine atom at the 3-position and a hydroxy group at the 3-position of the phenyl ring, along with a methyl group at the 4-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide typically involves the acylation of 3-fluoroaniline with 3-hydroxy-4-methylbenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

3-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of 3-fluoro-N-(3-oxo-4-methylphenyl)benzamide.

Reduction: Formation of 3-fluoro-N-(3-hydroxy-4-methylphenyl)benzylamine.

Substitution: Formation of 3-methoxy-N-(3-hydroxy-4-methylphenyl)benzamide.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound 3-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide features a fluorine atom attached to a benzamide structure, which includes a hydroxyl group and a methyl group on the aromatic ring. These structural components contribute to its biological activity and interaction with various molecular targets.

Pain Management

Recent studies have highlighted the role of TRPA1 (Transient Receptor Potential Ankyrin 1) antagonists in pain management. Research indicates that compounds similar to this compound can effectively inhibit TRPA1, which is involved in nociception (pain perception). A notable example is the development of BAY-390, a selective TRPA1 antagonist that has shown promise in reducing pain responses in animal models .

Table 1: Summary of TRPA1 Antagonist Studies

| Compound | IC50 (nM) | Application Area | Study Reference |

|---|---|---|---|

| BAY-390 | 14 | Pain management | |

| GRC-17536 | Not specified | Diabetic neuropathy | |

| GDC-0334 | Not specified | Dermal pain and itch |

Anti-Cancer Research

The compound's structural characteristics make it a candidate for anti-cancer research. Fluorinated benzamides have been explored for their ability to modulate protein kinase activity, which is crucial for cell proliferation and survival in cancer cells. The potential for developing derivatives of this compound for targeting specific kinases is an active area of investigation .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound with various protein receptors. These studies suggest that the compound can interact favorably with targets such as VEGFR (Vascular Endothelial Growth Factor Receptors), which are involved in angiogenesis and tumor growth .

Table 2: Molecular Docking Results

| Receptor | Binding Affinity (kcal/mol) | Remarks |

|---|---|---|

| VEGFR-1 | -8.5 | Strong interaction observed |

| VEGFR-2 | -8.0 | Comparable binding affinity |

Environmental Applications

Beyond pharmacological uses, the compound's environmental impact has also been assessed. Data from the EPA indicates that this compound exhibits certain hazardous properties, prompting investigations into its environmental behavior and toxicity .

Case Studies and Experimental Findings

Several case studies have documented the efficacy of related compounds in preclinical settings:

- Pain Models : In rodent models, compounds structurally related to this compound have demonstrated significant reductions in nocifensive behaviors when administered prior to TRPA1 agonist exposure .

- Cancer Cell Lines : In vitro studies have shown that fluorinated benzamides can inhibit cell proliferation in various cancer cell lines, suggesting their potential as therapeutic agents .

Mecanismo De Acción

The mechanism of action of 3-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .

Comparación Con Compuestos Similares

Similar Compounds

- 3-fluoro-N-(3-hydroxyphenyl)benzamide

- 3-fluoro-N-(4-methylphenyl)benzamide

- 3-chloro-N-(3-hydroxy-4-methylphenyl)benzamide

Uniqueness

3-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide is unique due to the presence of both a fluorine atom and a hydroxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Actividad Biológica

3-Fluoro-N-(3-hydroxy-4-methylphenyl)benzamide is an organic compound with the molecular formula . This compound is notable for its potential biological activities, particularly in pharmacological contexts, including anti-inflammatory and anticancer properties. Its unique structure, characterized by the presence of a fluorine atom and a hydroxyl group, contributes to its biological activity by enhancing lipophilicity and enabling specific interactions with biological targets.

Chemical Structure and Properties

The molecular weight of this compound is approximately 245.25 g/mol. The chemical structure includes a benzamide backbone with a hydroxyl group at the meta position and a fluorine atom at the para position relative to the carbonyl group.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 245.25 g/mol |

| IUPAC Name | This compound |

| CAS Number | 790243-12-8 |

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the fluorine atom enhances the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of target enzymes or receptors, leading to desired biological effects.

Anti-Cancer Properties

Recent studies have highlighted the compound's potential in cancer therapy. For instance, derivatives of benzamides have been investigated for their anti-proliferative effects against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and MCF-7 cell lines. Compounds with similar structures demonstrated significant inhibitory effects on these cancer cells at concentrations ranging from 1.52 to 6.31 μM, showcasing selectivity against cancerous cells compared to normal breast cell lines.

Table 1: Inhibitory Effects of Related Compounds on Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Selectivity Ratio |

|---|---|---|---|

| This compound | MDA-MB-231 | TBD | TBD |

| Compound 4e | MDA-MB-231 | 1.30 | 5.5 |

| Compound 4g | MCF-7 | 3.92 | 17.5 |

Note: TBD indicates that specific data for this compound is currently not available.

The mechanism by which this compound exerts its biological effects is still under investigation; however, it is hypothesized that it may induce apoptosis in cancer cells, as evidenced by increased annexin V-FITC positive cells in treated groups compared to controls.

Anti-Inflammatory Activity

Research indicates that compounds similar to this compound possess significant anti-inflammatory properties. These activities are likely mediated through interactions with specific enzymes or receptors, where the fluorine atom and amide group play crucial roles in binding affinity and selectivity towards biological targets.

Study on Anti-Proliferative Activity

A study evaluated the anti-proliferative activity of various benzamide derivatives against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics, suggesting a promising avenue for developing new anticancer agents.

Enzyme Inhibition

Compounds structurally related to benzamides have shown potent inhibition against carbonic anhydrase IX (CA IX), an enzyme implicated in tumor progression and metastasis. Selective inhibition of CA IX over other isoforms was observed, highlighting the potential for targeted cancer therapies.

Propiedades

IUPAC Name |

3-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c1-9-5-6-12(8-13(9)17)16-14(18)10-3-2-4-11(15)7-10/h2-8,17H,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWJYBWHEHPWSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356925 | |

| Record name | 3-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723261-32-3 | |

| Record name | 3-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.